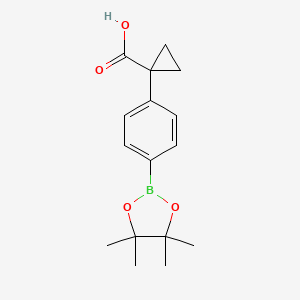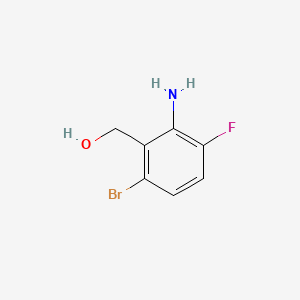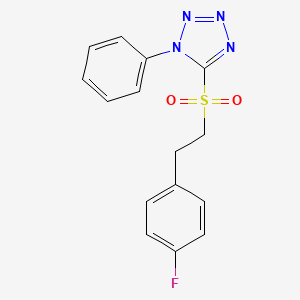
1-(4-(Benciloxi)fenil)ciclopropanocarbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C17H15NO It is characterized by a cyclopropane ring attached to a benzyloxyphenyl group and a carbonitrile group
Aplicaciones Científicas De Investigación
1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Drug Discovery: Its unique structure makes it a candidate for drug discovery and development, particularly in the design of new pharmaceuticals.
Material Science: The compound is used in the development of new materials with specific properties.
Biological Studies: It is studied for its potential biological activities and interactions with various biomolecules.
Métodos De Preparación
The synthesis of 1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile involves several steps:
Starting Materials: The synthesis begins with 4-benzyloxybenzaldehyde and benzonitrile.
Reaction with Benzonitrile: 4-benzyloxybenzaldehyde reacts with benzonitrile to form 4-benzyloxyphenylacetonitrile.
Cyclopropanation: The 4-benzyloxyphenylacetonitrile is then subjected to cyclopropanation using copper(I) bromide as a catalyst to yield 1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile.
Análisis De Reacciones Químicas
1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Mecanismo De Acción
The mechanism of action of 1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to specific targets, while the cyclopropane ring provides structural rigidity. These interactions can modulate biological pathways and result in various biological effects .
Comparación Con Compuestos Similares
1-(4-(Benzyloxy)phenyl)cyclopropanecarbonitrile can be compared with similar compounds such as:
1-(4-Methoxyphenyl)cyclopropanecarbonitrile: This compound has a methoxy group instead of a benzyloxy group, which can affect its reactivity and biological activity.
1-(4-Hydroxyphenyl)cyclopropanecarbonitrile: The presence of a hydroxy group can significantly alter the compound’s solubility and reactivity.
1-(4-Chlorophenyl)cyclopropanecarbonitrile: The chloro group can introduce different electronic effects, impacting the compound’s chemical behavior and interactions.
Propiedades
IUPAC Name |
1-(4-phenylmethoxyphenyl)cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c18-13-17(10-11-17)15-6-8-16(9-7-15)19-12-14-4-2-1-3-5-14/h1-9H,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDGXNABDPORRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Propanamide, N-[(acetylamino)methyl]-2-methyl-3-(methylamino)-](/img/new.no-structure.jpg)
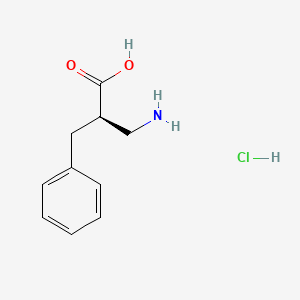
![N-(4-oxa-1-azabicyclo[3.3.1]nonan-6-yl)acetamide](/img/structure/B594579.png)
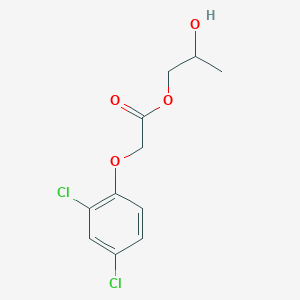

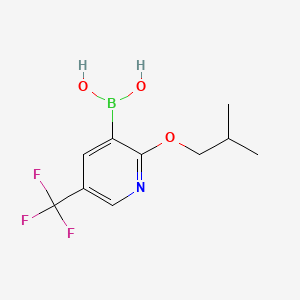
![3',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594588.png)
